2-Hexyl-4-phenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl-4-phenyl-1,3-dioxolane is an organic compound with the molecular formula C15H22O2 It belongs to the class of 1,3-dioxolanes, which are cyclic acetals formed by the reaction of aldehydes or ketones with diols
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexyl-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with diols. A common method involves the reaction of a carbonyl compound, such as benzaldehyde, with 1,2-hexanediol in the presence of an acid catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions in a solvent like toluene, with the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the product. Techniques such as continuous flow reactors and advanced separation methods may be employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxolanes, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Hexyl-4-phenyl-1,3-dioxolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hexyl-4-phenyl-1,3-dioxolane involves its ability to form stable cyclic structures through acetalization. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The compound’s reactivity with various reagents enables it to participate in a wide range of chemical transformations, making it a versatile tool in organic synthesis .
Comparison with Similar Compounds
2-Hexyl-4-phenyl-1,3-dioxolane can be compared with other similar compounds, such as:
- 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane
- 2-Ethyl-4-phenyl-1,3-dioxolane
- 2,2-Dimethyl-4-phenyl-1,3-dioxolane
- 2-Butyl-4-phenyl-1,3-dioxolane
These compounds share the dioxolane ring structure but differ in their substituents, which can significantly impact their chemical properties and applications. The unique combination of hexyl and phenyl groups in this compound provides distinct reactivity and stability, making it particularly valuable in specific synthetic and industrial applications .
Properties
CAS No. |
55668-39-8 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-hexyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-8-11-15-16-12-14(17-15)13-9-6-5-7-10-13/h5-7,9-10,14-15H,2-4,8,11-12H2,1H3 |
InChI Key |
KTOWLVSBAQAKPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OCC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.